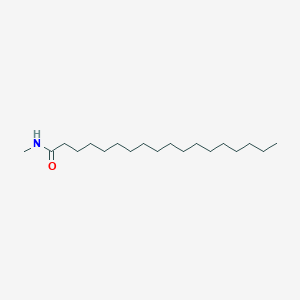
Octadecanamide, N-methyl-
描述
Octadecanamide, N-methyl- is a fatty amide derived from octadecanoic acid, commonly known as stearic acid. It is a long-chain amide with a molecular formula of C19H39NO. This compound is known for its surfactant properties and is used in various industrial applications, including as a lubricant and in the production of cosmetics and personal care products.
准备方法
Synthetic Routes and Reaction Conditions: Octadecanamide, N-methyl- can be synthesized through the reaction of octadecanoic acid with methylamine. The reaction typically involves heating octadecanoic acid with an excess of methylamine in the presence of a catalyst, such as sulfuric acid, to form the desired amide. The reaction conditions usually include temperatures ranging from 100°C to 150°C and reaction times of several hours.
Industrial Production Methods: In industrial settings, the production of Octadecanamide, N-methyl- often involves continuous processes where octadecanoic acid and methylamine are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Types of Reactions:
Oxidation: Octadecanamide, N-methyl- can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine, octadecylamine, through catalytic hydrogenation.
Substitution: It can participate in substitution reactions where the methyl group on the nitrogen can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Alkyl halides or aryl halides are typically used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Octadecylamine.
Substitution: Various N-alkyl or N-aryl octadecanamides.
科学研究应用
Octadecanamide, N-methyl- has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in biological membranes and its interactions with proteins and lipids.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
作用机制
The mechanism of action of Octadecanamide, N-methyl- involves its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Octadecanamide: The parent compound without the methyl group on the nitrogen.
Octadecylamine: The reduced form of Octadecanamide, N-methyl-.
Stearamide: Another fatty amide derived from stearic acid.
Comparison:
Octadecanamide vs. Octadecanamide, N-methyl-: The presence of the methyl group in Octadecanamide, N-methyl- increases its hydrophobicity and may enhance its surfactant properties compared to Octadecanamide.
Octadecylamine vs. Octadecanamide, N-methyl-: Octadecylamine lacks the amide functionality, making it more basic and less polar than Octadecanamide, N-methyl-.
Stearamide vs. Octadecanamide, N-methyl-: Stearamide is structurally similar but does not have the methyl group on the nitrogen, which can influence its physical and chemical properties.
Octadecanamide, N-methyl- stands out due to its unique combination of hydrophobic and hydrophilic properties, making it a versatile compound in various applications.
属性
IUPAC Name |
N-methyloctadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUFCQUTJXHEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334129 | |
| Record name | Octadecanamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-92-9 | |
| Record name | Octadecanamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














